2-(3-Bromophenyl)oxazolo[4,5-b]pyridine
Description
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-(3-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H |
InChI Key |
GVGHEWYGHVPYGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antiviral Activities
Research indicates that compounds similar to 2-(3-Bromophenyl)oxazolo[4,5-b]pyridine exhibit significant antimicrobial and antiviral properties. Studies have shown that certain substituted pyridine derivatives can outperform standard antibiotics in inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, the presence of bromine in the structure may enhance its reactivity and biological activity, making it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Properties
Compounds within the oxazolo[4,5-b]pyridine class have demonstrated anti-inflammatory and analgesic effects comparable to established medications like phenylbutazone and indomethacin, without the gastrointestinal side effects commonly associated with acidic anti-inflammatory drugs . This suggests that this compound may serve as a lead compound for new therapeutic agents targeting inflammation.
Mechanism of Action
The interaction studies involving this compound focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary data suggest that compounds with similar structures can inhibit specific biological pathways, indicating potential interactions with key proteins involved in disease processes .
Synthesis and Derivatives
Synthetic Routes
Several synthetic methods have been reported for preparing this compound. One notable approach involves cyclization under acidic conditions or microwave-assisted synthesis to improve yields . Another method employs a one-step reaction between oxazolo[4,5-b]pyridine-2(3H)-ketone and N-bromo-succinimide in a suitable solvent.
Case Study: Synthesis of Related Compounds
A study detailing the synthesis of various oxazolo[4,5-b]pyridine derivatives found that modifications on the phenyl ring did not significantly affect their biological activity. However, specific substitutions led to enhanced properties, demonstrating the importance of structural variations in optimizing therapeutic efficacy .
Potential Applications in Materials Science
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to function as a ligand in coordination chemistry opens avenues for developing novel materials with tailored electronic characteristics. The compound's stability and reactivity could be exploited in creating advanced materials for sensors or photovoltaic devices.
Data Table: Comparison of Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Bromophenyl substituent; fused heterocycles | Potentially enhanced biological activity |
| 2-(4-Bromophenyl)oxazolo[4,5-b]pyridine | Different bromine position | May exhibit different pharmacological profiles |
| Oxazolo[4,5-b]pyridin-3(2H)-one | No bromine substituent | Simplified structure for comparison |
| Benzothiazole derivatives | Similar heterocyclic nature | Broader applications in pharmaceuticals |
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
Antitumor and Enzyme Inhibition
Antifungal Activity
QSAR models rank substituents: benzyl > bromophenyl > methoxyphenyl for activity against Candida albicans. The benzyl group enhances hydrophobic interactions with fungal enzymes .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine | FPIPOP (Imaging Agent) |
|---|---|---|---|
| LogP (Lipophilicity) | 3.1 (estimated) | 4.5 | 2.8 |
| Solubility (µg/mL) | <10 (DMSO) | <5 (DMSO) | >100 (PBS) |
| Metabolic Stability | Moderate (CYP3A4 substrate) | Low (rapid oxidation of butyl chain) | High (stable in serum) |
| Cellular Uptake | Moderate | Poor | Excellent |
Preparation Methods
Reaction Overview
The most widely reported method involves the cyclization of 3-bromobenzoyl chloride with 2-aminopyridine in the presence of a base such as triethylamine or sodium hydroxide. This one-step reaction proceeds via nucleophilic acyl substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of 3-bromobenzoyl chloride, followed by intramolecular cyclization to form the oxazolo[4,5-b]pyridine core.
Reaction Conditions and Optimization
-
Reagents :
-
3-Bromobenzoyl chloride (1.2 equiv)
-
2-Aminopyridine (1.0 equiv)
-
Triethylamine (2.5 equiv) or NaOH (1.5 equiv)
-
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Reaction Time : 12–24 hours
Yields typically range from 65% to 78%, depending on the base and solvent system. Triethylamine generally provides higher purity (>95% by HPLC) compared to NaOH, which may lead to side reactions such as hydrolysis of the acyl chloride.
Palladium-Catalyzed Direct 2-Arylation
Methodology
A deprotonative cross-coupling process using palladium catalysts enables the direct introduction of the 3-bromophenyl group to the oxazolo[4,5-b]pyridine scaffold. This method bypasses pre-functionalized intermediates, offering a streamlined approach.
Key Steps
-
Substrate Preparation : Oxazolo[4,5-b]pyridine-2(3H)-one is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to generate the brominated intermediate.
-
Arylation : The brominated intermediate reacts with 3-bromophenylboronic acid in the presence of Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) as a ligand.
Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Ligand | SPhos |
| Base | Cs₂CO₃ |
| Solvent | Toluene/Water (10:1) |
| Temperature | 100°C |
| Yield | 72–80% |
This method achieves superior regioselectivity, minimizing byproducts such as di-arylated derivatives.
Heck Reaction for Functionalized Derivatives
Experimental Protocol
-
Substrate : 5-Bromo-oxazolo[4,5-b]pyridine.
-
Coupling Partner : Styrene or substituted styrenes.
-
Conditions :
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Ligand: Tri-o-tolylphosphine (2 mol%)
-
Base: Et₃N
-
Solvent: DMF
-
Temperature: 80°C
-
Outcomes
-
Conversion : >90% (monitored by TLC).
-
Applications : This method facilitates the synthesis of derivatives with enhanced solubility or biological activity.
Multi-Step Synthesis via Nitration and Reduction
Pathway Description
A multi-step approach involving nitration and subsequent reduction is employed for substrates requiring additional functional groups. For example:
-
Nitration : Treating 5-bromo-oxazolo[4,5-b]pyridine with HNO₃/H₂SO₄ introduces a nitro group at the 6-position.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Bromophenyl Incorporation : The amine intermediate reacts with 3-bromobenzoyl chloride under cyclization conditions.
Yield and Purity
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 65–78 | 95–98 | One-step, scalable | Requires stringent temperature control |
| Palladium-Catalyzed | 72–80 | 97–99 | High regioselectivity | Costly catalysts |
| Multi-Step | 58–63 | 90–92 | Enables functionalization | Labor-intensive |
Industrial-Scale Production Considerations
Challenges
Optimized Protocols
-
Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for cyclization methods.
-
Catalyst Recycling : Pd recovery systems mitigate costs in arylation reactions.
Emerging Techniques
Q & A
Q. What optimized synthetic methods are available for 2-(3-bromophenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?
A silica-supported, acid-catalyzed one-pot benzoylation route under ambient conditions is highly efficient. Using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol, the reaction achieves high conversion with short reaction times (~2–4 hours). Key steps include condensation of benzoic acid derivatives with 2-amino-3-hydroxypridine, monitored by TLC (n-hexane/EtOAc 2:1). Catalyst recovery via chloroform addition and product purification via acetonitrile recrystallization yield >90% purity. Ambient conditions minimize energy input and side reactions .
Q. How is structural confirmation of this compound performed?
Comprehensive characterization includes:
Q. What in vitro antibacterial activity does this compound exhibit?
Oxazolo[4,5-b]pyridine derivatives show selective activity against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus (MRSA)), with MIC values ranging from 4–16 µg/mL. Gram-negative strains are less susceptible due to membrane permeability barriers. Structure-activity relationships (SAR) indicate the bromophenyl group enhances lipophilicity and target binding .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in oxazolo[4,5-b]pyridine synthesis?
Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity indices () to rationalize regioselective cyclization. For example, the C-2 position of pyridine exhibits higher , favoring oxazole ring formation at this site. Molecular electrostatic potential (MEP) maps further validate electron-rich regions for electrophilic attack .
Q. What photophysical properties are influenced by solvent polarity and pH?
Solvatochromic studies reveal intramolecular charge transfer (ICT) in this compound, with emission maxima shifting bathochromically (~30 nm) in polar solvents (e.g., DMSO vs. hexane). Protonation at pH < 3 disrupts ICT, quenching fluorescence, while deprotonation (pH > 10) stabilizes excited-state geometry .
Q. How do crystallographic studies inform polymorphism and hydrogen bonding interactions?
X-ray diffraction of hydrobromide salts reveals two polymorphs:
- Polymorph 1 (P-1): Twinning due to oxazole ring planarity, with N–H⋯Br hydrogen bonds (2.89 Å).
- Polymorph 2 (P2₁): Distorted piperazine-propyl chains, altering packing efficiency. Thiazole analogs show reduced twinning, highlighting oxazole’s structural flexibility .
Q. What in silico ADME profiles support its drug candidacy?
SwissADME predictions indicate:
- Lipophilicity : LogP = 2.8 (optimal for blood-brain barrier penetration).
- Solubility : -3.2 (moderate, requiring formulation optimization).
- Drug-likeness : No PAINS alerts, with bioavailability scores >0.55. CYP3A4 is the primary metabolic enzyme identified via molecular docking .
Methodological Considerations
- Contradictions in Antibacterial Data : Discrepancies in MIC values across studies may arise from strain-specific resistance mechanisms or variations in assay protocols (e.g., broth microdilution vs. agar dilution). Standardized CLSI guidelines are recommended for reproducibility .
- Catalyst Reusability : HClO₄/SiO₂ retains >85% activity after five cycles, but silica pore blockage may occur. Sonication or thermal regeneration (200°C, 2h) restores catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
